Vasopressin V1a Receptor Antagonist Potency: Endo-Azabicyclooctane vs. Comparator Conivaptan
The endo-azabicyclo[3.2.1]octane scaffold, when elaborated to derivative 13d, demonstrates mixed V1a/V2 receptor antagonism with binding affinities that are quantitatively comparable to the clinical standard conivaptan. This establishes the scaffold's value in generating potent vasopressin receptor ligands [1].
| Evidence Dimension | Vasopressin V1a Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 13d: Ki = 0.54 nM (V1a) |
| Comparator Or Baseline | Conivaptan: Ki = 0.43 nM (V1a) |
| Quantified Difference | 13d is 1.26-fold less potent than conivaptan at V1a |
| Conditions | In vitro radioligand binding assay using human V1a receptors |
Why This Matters
This data confirms the scaffold can yield compounds with sub-nanomolar potency, providing a viable and tunable chemical series for developing novel vasopressin receptor modulators.
- [1] Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742–3745. View Source
